

# The Advent of Inhaled Mosliciguat: A Targeted Approach to Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Mosliciguat |           |
| Cat. No.:            | B3325865    | Get Quote |

A Technical Guide on the Discovery and Development of a Novel Soluble Guanylate Cyclase Activator

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Mosliciguat (BAY 1237592) represents a significant advancement in the treatment of pulmonary hypertension (PH), offering a first-in-class inhaled soluble guanylate cyclase (sGC) activator.[1][2] Developed through a targeted medicinal chemistry program, mosliciguat is specifically designed for direct lung application to maximize therapeutic efficacy in the pulmonary vasculature while minimizing systemic side effects.[1] Its unique mechanism of action, which involves the activation of the nitric oxide (NO)-unresponsive, heme-free form of sGC (apo-sGC), addresses a key pathological feature of PH associated with oxidative stress. [1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of inhaled mosliciguat, presenting key data and experimental methodologies for the scientific community.

# Introduction: Addressing an Unmet Need in Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. A critical signaling



pathway implicated in the pathogenesis of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. In healthy individuals, NO produced by endothelial cells stimulates sGC in smooth muscle cells, leading to the production of cGMP, a second messenger that promotes vasodilation and inhibits vascular remodeling.

In many cardiopulmonary diseases, oxidative stress impairs this pathway by oxidizing the heme component of sGC, rendering it insensitive to NO and leading to the formation of apo-sGC. Existing therapies, such as phosphodiesterase type 5 (PDE5) inhibitors and sGC stimulators, are less effective under these conditions as they rely on the presence of functional, heme-containing sGC. This created a clear need for a therapeutic agent that could directly activate apo-sGC, restoring the vasodilatory and anti-proliferative effects of the cGMP pathway in a diseased environment.

# The Discovery of Mosliciguat: A Heme- and NO-Independent sGC Activator

A dedicated medicinal chemistry initiative was undertaken to identify a novel class of potent sGC activators that could function independently of both heme and NO. This effort led to the discovery of **mosliciguat**, a compound designed with physicochemical and pharmacokinetic properties optimized for inhaled delivery. The inhaled route was strategically chosen to achieve high lung selectivity, thereby maximizing the therapeutic effect on the pulmonary vasculature while minimizing potential systemic adverse events.

# **Mechanism of Action: Targeting apo-sGC**

**Mosliciguat**'s distinct mechanism of action lies in its ability to directly bind to and activate the pathologically relevant, NO-unresponsive apo-sGC. By mimicking the NO-bound state of the heme-binding domain, **mosliciguat** restores the catalytic function of sGC, leading to increased cGMP production even in the presence of oxidative stress. This targeted activation of apo-sGC results in a cascade of downstream effects, including vasodilation, and potential anti-inflammatory, anti-fibrotic, and anti-proliferative properties.



# Vascular Smooth Muscle Cell Inhaled Nitric Oxide Mosliciguat (NO) **S**timulates Activates apo-sGC sGC (NO-unresponsive) (Heme-containing) **Gonverts** Converts **GTP** cGMP Activates Protein Kinase G (PKG) Promotes Vasodilation & Anti-remodeling

# Mosliciguat Signaling Pathway

Click to download full resolution via product page

Figure 1: Mosliciguat's mechanism of action in vascular smooth muscle cells.



# Preclinical Development: In Vitro and In Vivo Characterization In Vitro sGC Activation

Experimental Protocol: sGC Activation Assay

- Enzyme Source: Recombinant soluble guanylate cyclase (sGC) was purified from a baculovirus/Sf9 insect cell expression system.
- Assay Conditions: The enzyme activity was measured in the presence of Mg2+.
- Procedure:
  - Purified sGC (both heme-containing and heme-free apo-sGC) was incubated with varying concentrations of mosliciguat.
  - The reaction was initiated by the addition of guanosine triphosphate (GTP).
  - The production of cyclic guanosine monophosphate (cGMP) was quantified.
- Key Findings: Mosliciguat demonstrated specific and potent activation of apo-sGC.

# In Vivo Efficacy in Animal Models

Experimental Protocol:

- Animal Model: Anesthetized Ellegaard Göttinger minipigs.
- Induction of PH: A continuous intravenous infusion of the thromboxane A2 analog U-46619 (15–45 μg/kg/h) was administered to elevate mean pulmonary arterial pressure (PAP) above 35 mmHg.
- Drug Administration:
  - Inhaled: Mosliciguat was administered as an aerosol using a nebulizer connected to the ventilation system at cumulative doses of 3, 10, 30, 100, and 300 μg/kg.
  - Intravenous: Mosliciguat was infused at cumulative doses of 1, 3, 10, 30, and 100 μg/kg.



- Hemodynamic Monitoring: Mean PAP and mean systemic blood pressure (BP) were continuously monitored.
- · Key Findings:
  - Inhaled mosliciguat induced a dose-dependent and selective reduction in PAP without significantly affecting systemic BP.
  - Intravenous administration of mosliciguat led to a non-selective reduction in both PAP and systemic BP.
  - The effects of inhaled mosliciguat were long-lasting and were enhanced under conditions of experimental oxidative stress.

## Experimental Protocol:

- Animal Model: Anesthetized rats.
- Drug Administration: **Mosliciguat** (1, 10, and 100 μg/kg), vehicle, or tiotropium (positive control) were administered via inhalation 60 minutes prior to bronchoprovocation.
- Induction of Bronchoconstriction: An aerosol of acetylcholine was administered.
- Lung Function Measurement: Lung resistance (RL) and dynamic compliance were measured at baseline and after acetylcholine challenge.
- Key Findings: Inhaled mosliciguat demonstrated a dose-dependent bronchodilatory effect, suggesting a beneficial impact on both large and small airways.



# In Vitro Studies SGC Activation Assay (Heme-containing & apo-sGC) Thromboxane-Induced PH Minipig Model Acetylcholine-Induced Bronchoconstriction Rat Model Hemodynamic Monitoring (PAP, BP) Lung Function Measurement (RL, Compliance)

Preclinical Experimental Workflow

Click to download full resolution via product page

Figure 2: Overview of the preclinical experimental workflow for mosliciguat.

# Clinical Development: From Healthy Volunteers to Patients

# **Phase 1 Studies in Healthy Volunteers**

Three Phase 1 studies were conducted in healthy male volunteers to characterize the pharmacokinetic profile of inhaled **mosliciguat**.

### **Experimental Protocol:**

- Study Design: Randomized, open-label, and placebo-controlled studies.
- Drug Administration: Single and multiple ascending doses of inhaled **mosliciguat** were administered as a dry powder formulation. Comparator arms included oral and intravenous administration.
- Pharmacokinetic Analysis: Plasma concentrations of mosliciguat were measured at various time points to determine key pharmacokinetic parameters.
- Key Findings:



- Inhaled mosliciguat exhibited a prolonged time to maximum plasma concentration (tmax) and a longer half-life compared to oral and intravenous administration, suggesting the formation of a drug depot in the lungs with slow, continuous release into the systemic circulation.
- The drug was well-tolerated with no major systemic effects on heart rate or blood pressure.

Table 1: Pharmacokinetic Parameters of **Mosliciguat** in Healthy Volunteers

| Administration<br>Route               | Dose    | tmax (h) | Half-life (h) | Absolute<br>Bioavailability<br>(%) |
|---------------------------------------|---------|----------|---------------|------------------------------------|
| Inhaled                               | 1000 μg | 2.0      | 15.1          | 18.8                               |
| Oral                                  | 1000 μg | 1.0      | 4.4           | 23.1                               |
| Inhaled (multiple doses)              | 1000 μg | -        | 57.4          | -                                  |
| Inhaled (multiple<br>doses)           | 2000 μg | -        | 42.3          | -                                  |
| Data sourced from Saleh et al., 2025. |         |          |               |                                    |

# Phase 1b ATMOS Trial in Patients with Pulmonary Hypertension

The proof-of-concept ATMOS trial (NCT03754660) evaluated the safety, tolerability, and efficacy of inhaled **mosliciguat** in patients with PH.

### Experimental Protocol:

• Study Design: A non-randomized, open-label, dose-escalation study.



- Participants: 38 patients with World Health Organization (WHO) Group 1 (pulmonary arterial hypertension) or Group 4 (chronic thromboembolic pulmonary hypertension) PH.
- Drug Administration: Single inhaled doses of mosliciguat (1, 2, and 4 mg) administered via a dry powder inhaler.
- Efficacy Endpoint: The primary endpoint was the mean reduction in pulmonary vascular resistance (PVR) from baseline.
- Key Findings:
  - A single inhaled dose of mosliciguat resulted in a sustained and clinically meaningful reduction in PVR.
  - The treatment was well-tolerated.

Table 2: Efficacy of Inhaled Mosliciguat in the ATMOS Trial

| Mosliciguat Dose                                                                   | Mean Reduction in PVR from Baseline (%) |
|------------------------------------------------------------------------------------|-----------------------------------------|
| 1 mg                                                                               | 25.9                                    |
| 2 mg                                                                               | 38.1                                    |
| 4 mg                                                                               | 36.3                                    |
| Data from a subset of 20 patients. Sourced from Pulmonary Hypertension News, 2024. |                                         |

# **Future Directions and Conclusion**

The promising preclinical and early clinical data have supported the advancement of **mosliciguat** into a Phase 2 clinical trial (PHocus) to evaluate its efficacy and safety in patients with PH associated with interstitial lung disease (PH-ILD).

Inhaled **mosliciguat** holds the potential to become a paradigm-shifting therapy for pulmonary hypertension. Its novel mechanism of action, targeting the NO-insensitive apo-sGC, directly addresses the underlying pathophysiology in a significant portion of the patient population. The inhaled route of administration offers the advantage of targeted drug delivery to the lungs,



maximizing therapeutic benefit while minimizing systemic side effects. The comprehensive preclinical and clinical data gathered to date provide a strong foundation for the continued development of **mosliciguat** as a valuable new treatment option for patients with pulmonary hypertension.

# **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling of Acute Pulmonary Arterial Hypertension in Pigs Using a Stable Thromboxane A2 Analogue (U46619): Dose Adjustment and Assessment of Hemodynamic Reactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Advent of Inhaled Mosliciguat: A Targeted Approach to Pulmonary Hypertension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325865#discovery-and-development-of-inhaled-mosliciguat]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com